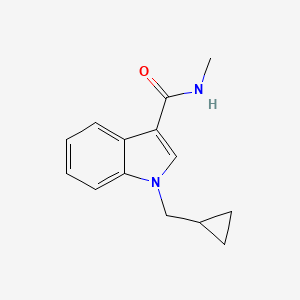![molecular formula C18H15N3S B2476498 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile CAS No. 637748-60-8](/img/structure/B2476498.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, commonly known as BAPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wissenschaftliche Forschungsanwendungen
1. Anticancer Potential
Benzothiazole derivatives, including structures related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, have been extensively studied for their potential as chemotherapeutic agents. Kamal et al. (2015) discussed the anticancer properties of benzothiazole compounds, emphasizing their role as potential antitumor agents. They highlighted the increasing significance of the benzothiazole nucleus in drug discovery, particularly due to its structural simplicity and the possibility to create chemical libraries for new entity development Kamal, Hussaini, & Malik, 2015. Similarly, Bhat & Belagali (2020) emphasized the importance of benzothiazole derivatives in medicinal chemistry, noting their varied pharmacological activities and potential in drug development Bhat & Belagali, 2020.
2. Anticonvulsant Properties
Research has also explored the anticonvulsant potential of benzothiazole derivatives. For instance, Hassan et al. (2012) synthesized and evaluated a series of N-(substituted benzothiazol-2-yl)amides, discovering that certain compounds showed significant anticonvulsant and neuroprotective effects Hassan, Khan, & Amir, 2012. Chimirri et al. (1997) synthesized novel benzodiazepin-4-ones, structurally related to benzothiazoles, and found them to have potent anticonvulsant activities Chimirri et al., 1997.
3. Biological Activity & Chemical Synthesis
Benzothiazole compounds are noted for their broad spectrum of biological activities. Moreno-Díaz et al. (2008) reported on the antidiabetic activity of certain benzothiazole derivatives, emphasizing their potential in addressing non-insulin-dependent diabetes mellitus Moreno-Díaz et al., 2008. Zhilitskaya, Shainyan, & Yarosh (2021) reviewed modern trends in benzothiazole chemistry, focusing on biologically active and industrially demanded compounds, and discussed new synthesis methods, reflecting the significant industrial and medicinal interest in these compounds Zhilitskaya, Shainyan, & Yarosh, 2021.
4. Miscellaneous Applications
Further research highlights a variety of other potential applications. For instance, the study by Virtanen et al. (1988) on medetomidine, a compound structurally related to benzothiazoles, demonstrated its potency, selectivity, and specificity as an alpha 2-adrenoceptor agonist, indicating the broad pharmacological potential of benzothiazole derivatives Virtanen, Savola, Saano, & Nyman, 1988.
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3,5-dimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-12-7-13(2)9-15(8-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMZBKJUJHMRQL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)






![N-(2-chloro-4-fluorobenzyl)-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2476431.png)
![N-(2-methoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476434.png)
![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2476435.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2476437.png)
![4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2476438.png)